molecular formula C21H19BrO2 B1271974 3,5-Dibenzyloxybenzyl Bromide CAS No. 24131-32-6

3,5-Dibenzyloxybenzyl Bromide

Cat. No.: B1271974
CAS No.: 24131-32-6
M. Wt: 383.3 g/mol
InChI Key: WGMYJGAUAQXYFQ-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl Bromide is a useful research compound. Its molecular formula is C21H19BrO2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dibenzyloxybenzyl bromide (DBB) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on the biological activity of DBB, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound is synthesized through the bromination of 3,5-dibenzyloxybenzyl alcohol using phosphorus tribromide. The reaction typically yields a product that can be characterized by NMR spectroscopy and other analytical techniques. The chemical structure of DBB includes two benzyl groups attached to the 3 and 5 positions of a dibenzoate framework, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research has demonstrated that DBB exhibits a range of biological activities, particularly in antitumor and anti-inflammatory contexts. The following sections summarize key findings from recent studies.

Antiproliferative Effects

  • Cell Line Studies : In vitro studies have shown that DBB displays cytotoxic effects against various cancer cell lines. For example, it was evaluated in HL-60 human leukemia cells where it exhibited significant antiproliferative activity with an IC50 value indicating effectiveness at low concentrations .
  • Mechanism of Action : The cytotoxicity of DBB is associated with the induction of apoptosis in cancer cells. This process involves the activation of caspases and the modulation of apoptotic pathways, specifically targeting proteins such as CASP3 and PARP1, which are crucial in regulating cell death .
Cell Line IC50 (μM) Mechanism
HL-605.02Apoptosis induction
BJ (Fibroblast)Toxicity observedCell death pathway activation

Anti-inflammatory Properties

DBB has also been investigated for its anti-inflammatory properties. Studies indicate that compounds similar to DBB can inhibit protein-tyrosine kinases (PTKs), which play significant roles in inflammatory responses and cancer progression . This inhibition may lead to reduced inflammation and tumor growth.

Case Studies

Several case studies have highlighted the potential therapeutic applications of DBB:

  • Cancer Treatment : A study focusing on the effects of DBB on HL-60 cells demonstrated its ability to induce apoptosis effectively, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to explore its full therapeutic capabilities .
  • Network Pharmacology Approach : Utilizing network pharmacology methods, researchers identified multiple targets for DBB that could influence various signaling pathways involved in cancer progression. This approach emphasizes the compound's multifaceted role in modulating biological processes .

Scientific Research Applications

Synthesis of Organic Compounds

3,5-Dibenzyloxybenzyl bromide serves as a critical intermediate in the synthesis of various organic molecules. Its structure allows for effective modification of molecular frameworks, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications

Application TypeDescription
PharmaceuticalsUsed in the design and development of new drugs targeting specific pathways.
AgrochemicalsActs as an intermediate in the synthesis of crop protection agents.
Material ScienceContributes to the creation of advanced materials with enhanced properties.

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, particularly in drug formulation and development. It has shown potential in enhancing the efficacy and stability of active pharmaceutical ingredients.

Case Study: Antimycobacterial Evaluation
A study evaluated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines using derivatives of this compound. These compounds demonstrated promising activity against Mycobacterium tuberculosis, indicating their potential as lead candidates for new antituberculosis drugs .

Photochemical Properties

Research has highlighted the photochemical properties of this compound, particularly its antimicrobial applications when loaded into liposome carriers. It exhibited significant photodynamic activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections and wound care.

Table 2: Photochemical Activity

Bacterial StrainActivity LevelApplication Area
Staphylococcus aureusSignificantInfection treatment
Staphylococcus epidermidisSignificantWound care

Microwave-Enhanced Reactions

The compound is utilized in microwave-enhanced Suzuki-Miyaura reactions, which are crucial for synthesizing complex chemical structures from sterically hindered substrates. This method optimizes reaction conditions through precise control over variables such as solvent ratios and catalyst loading.

Material Science Applications

This compound is also explored for its role in creating hybrid materials. For instance, embedding magnesium sulfanyl porphyrazines into chitosan matrices has led to the development of thin films that exhibit enhanced photoprotection properties against UV radiation.

Table 3: Material Science Applications

Material TypeProperties EnhancedPotential Use
Hybrid MaterialsDurability, resistance to photodegradationCoatings for UV protection
PolymersChemical resistanceDevelopment of advanced composites

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMYJGAUAQXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375482
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24131-32-6
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(benzyloxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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